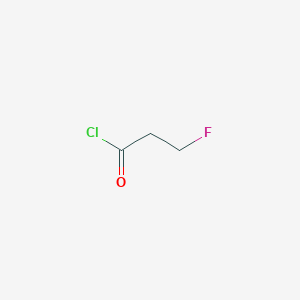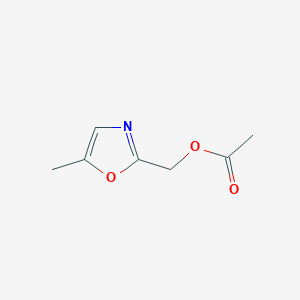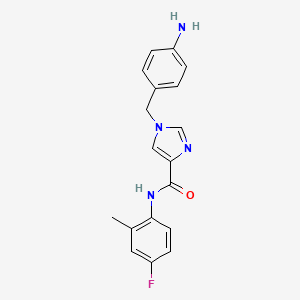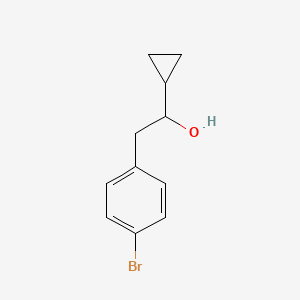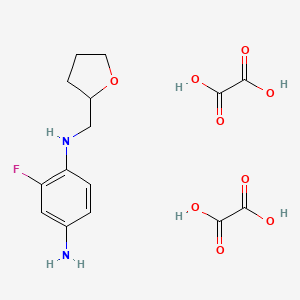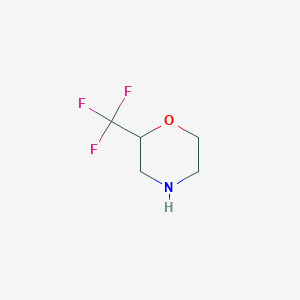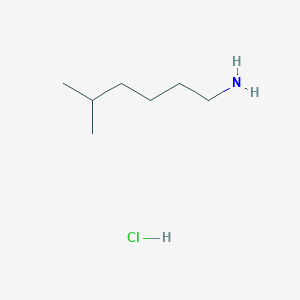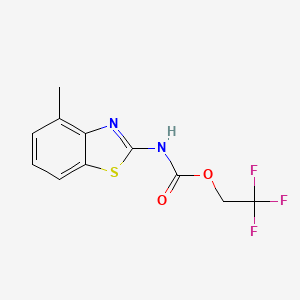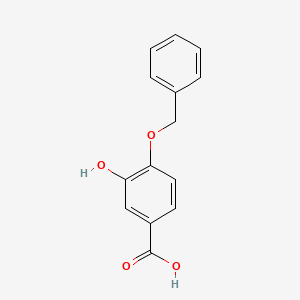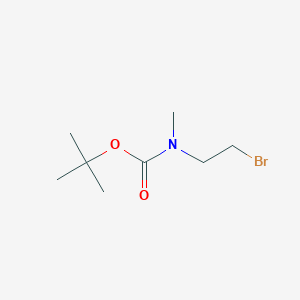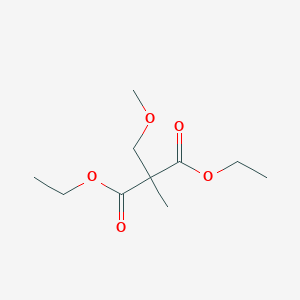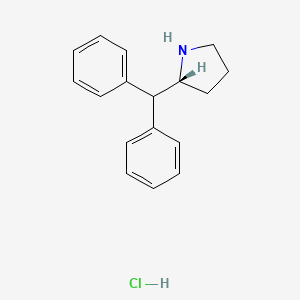![molecular formula C14H17N3 B1442571 N-(2,3-二氢-1H-环戊[b]喹啉-9-基)乙烷-1,2-二胺 CAS No. 1339110-98-3](/img/structure/B1442571.png)
N-(2,3-二氢-1H-环戊[b]喹啉-9-基)乙烷-1,2-二胺
描述
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine is a derivative of cyclopentaquinoline and ethanediamine. It has a molecular formula of C14H17N3 and a molecular weight of 227.31 g/mol .
科学研究应用
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the synthesis of various industrial chemicals and pharmaceuticals.
作用机制
Target of Action
The primary target of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine interacts with both the catalytic and peripheral sites of AChE . This dual-site binding mode enhances the compound’s inhibitory effect on AChE, leading to increased acetylcholine levels.
Biochemical Pathways
The inhibition of AChE by N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine affects the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE, this compound prevents the degradation of acetylcholine, leading to its accumulation. This, in turn, can enhance the transmission of nerve impulses in cholinergic neurons .
生化分析
Biochemical Properties
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase . This compound interacts with enzymes such as acetylcholinesterase, binding to its catalytic and peripheral sites, thereby inhibiting its activity . Additionally, it has been shown to have a lower affinity for butyrylcholinesterase compared to acetylcholinesterase . These interactions suggest that N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine may be useful in the treatment of diseases characterized by acetylcholinesterase dysfunction, such as Alzheimer’s disease.
Cellular Effects
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling . This can lead to improved cognitive function and memory in neuronal cells. Additionally, the compound may affect gene expression by modulating the activity of transcription factors involved in cholinergic signaling pathways.
Molecular Mechanism
The molecular mechanism of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine involves its binding interactions with acetylcholinesterase. The compound binds to both the catalytic and peripheral sites of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Additionally, the compound may interact with other biomolecules involved in cholinergic signaling, further modulating its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing cholinergic signaling and improving cognitive function in neuronal cells.
Dosage Effects in Animal Models
The effects of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory by increasing acetylcholine levels . At high doses, it may exhibit toxic or adverse effects, such as overstimulation of cholinergic signaling, leading to symptoms of cholinergic toxicity. These findings suggest that careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine is involved in metabolic pathways related to cholinergic signaling. The compound interacts with enzymes such as acetylcholinesterase, modulating its activity and affecting the levels of acetylcholine in synaptic clefts . Additionally, the compound may influence metabolic flux and metabolite levels by altering the activity of other enzymes and cofactors involved in cholinergic signaling pathways.
Transport and Distribution
Within cells and tissues, N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine is transported and distributed through interactions with transporters and binding proteins. The compound may be taken up by cells via specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, particularly in enhancing cholinergic signaling.
Subcellular Localization
The subcellular localization of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within synaptic clefts, for example, is essential for its role in enhancing cholinergic signaling by inhibiting acetylcholinesterase and increasing acetylcholine levels.
准备方法
The synthesis of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine typically involves a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline . The reaction conditions often include the use of phenol and sodium iodide at elevated temperatures (90-120°C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
化学反应分析
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine can be compared with other acetylcholinesterase inhibitors such as tacrine and donepezil. While tacrine and donepezil are well-known inhibitors, N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine offers a unique structure that allows for potentially different binding interactions and selectivity . Similar compounds include other derivatives of cyclopentaquinoline and ethanediamine, which may exhibit varying degrees of acetylcholinesterase inhibition .
属性
IUPAC Name |
N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-8-9-16-14-10-4-1-2-6-12(10)17-13-7-3-5-11(13)14/h1-2,4,6H,3,5,7-9,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTYSPBQHFKZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


